REACTION_CXSMILES
|
[CH:1]1([CH:4]([C:6]2[C:7]([Cl:13])=[N:8][CH:9]=[N:10][C:11]=2[Cl:12])[OH:5])[CH2:3][CH2:2]1>CC(C)=O.[O-2].[Cr+3].[O-2].[O-2].[Cr+3]>[CH:1]1([C:4]([C:6]2[C:7]([Cl:13])=[N:8][CH:9]=[N:10][C:11]=2[Cl:12])=[O:5])[CH2:2][CH2:3]1 |f:2.3.4.5.6|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(O)C=1C(=NC=NC1Cl)Cl
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
5.84 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[Cr+3].[O-2].[O-2].[Cr+3]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stir for another 15 min at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Next add isopropyl alcohol to quench the excess reagent
|
Type
|
TEMPERATURE
|
Details
|
Cool to 0° C.
|
Type
|
ADDITION
|
Details
|
pour onto sat. NaHCO3 solution
|
Type
|
FILTRATION
|
Details
|
Filter through Celite® bed
|
Type
|
EXTRACTION
|
Details
|
extract with ethyl acetate (3×50 mL)
|
Type
|
WASH
|
Details
|
wash the combined organic layers with saturated aqueous sodium chloride
|
Type
|
CUSTOM
|
Details
|
Dry
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C(=O)C=1C(=NC=NC1Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 9.2 mmol | |
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 50.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |